molecular formula C12H12N4O2 B2373935 Furan-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2310124-00-4

Furan-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2373935
CAS No.: 2310124-00-4
M. Wt: 244.254
InChI Key: GCKXZUFWFWQCLK-UHFFFAOYSA-N
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Description

Furan-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a furan ring, a pyrazine moiety, and an azetidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and pyrazine intermediates. One common method involves the Suzuki–Miyaura cross-coupling reaction, where 2-bromo-5-nitro furan is reacted with phenyl boronic acids under microwave irradiation in the presence of palladium catalysts . The azetidine ring is then introduced through a nucleophilic substitution reaction, followed by the coupling of the pyrazine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the furan ring can be reduced to an amine.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amino derivatives of the furan ring.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Furan-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
  • Thiophene-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
  • Pyrrole-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Uniqueness

Furan-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is unique due to the presence of the furan ring, which imparts specific chemical reactivity and biological activity. The combination of the furan, pyrazine, and azetidine rings in a single molecule provides a versatile platform for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

furan-3-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(9-1-4-18-8-9)16-6-10(7-16)15-11-5-13-2-3-14-11/h1-5,8,10H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKXZUFWFWQCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)NC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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